molecular formula C15H11NO2 B14307543 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one CAS No. 112476-54-7

1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one

Cat. No.: B14307543
CAS No.: 112476-54-7
M. Wt: 237.25 g/mol
InChI Key: PNUZNUAZTRZARQ-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolin-2(1H)-one core with prop-2-yn-1-yl groups attached at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinolin-2(1H)-one core.

    Alkylation: The quinolin-2(1H)-one is then alkylated at position 1 with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

    Etherification: The resulting intermediate is further reacted with prop-2-yn-1-yl alcohol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinolin-2(1H)-one core to dihydroquinoline derivatives.

    Substitution: The prop-2-yn-1-yl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized quinolines.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl ether group at position 4.

    4-[(Prop-2-yn-1-yl)oxy]quinolin-2(1H)-one: Lacks the prop-2-yn-1-yl group at position 1.

Uniqueness

1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both prop-2-yn-1-yl groups at positions 1 and 4, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112476-54-7

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-prop-2-ynoxy-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C15H11NO2/c1-3-9-16-13-8-6-5-7-12(13)14(11-15(16)17)18-10-4-2/h1-2,5-8,11H,9-10H2

InChI Key

PNUZNUAZTRZARQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=CC1=O)OCC#C

Origin of Product

United States

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